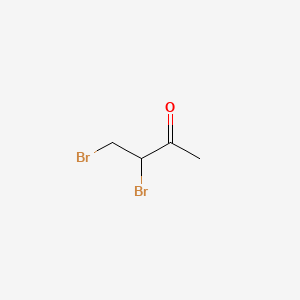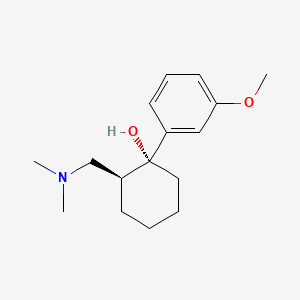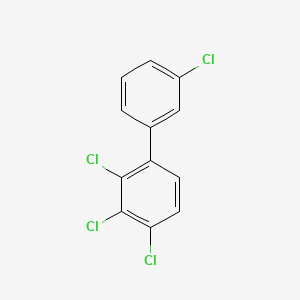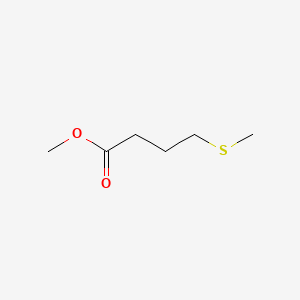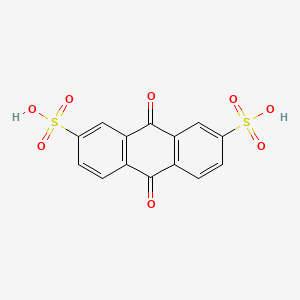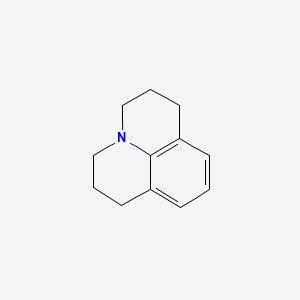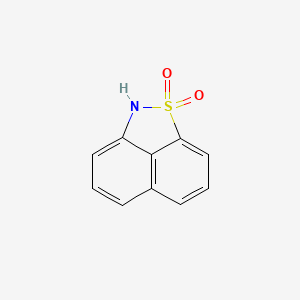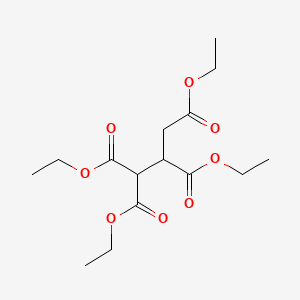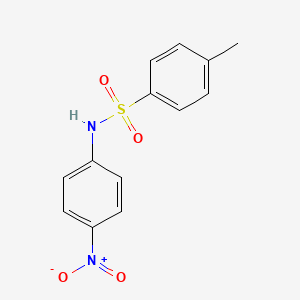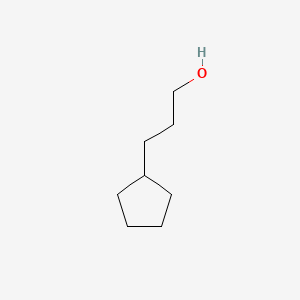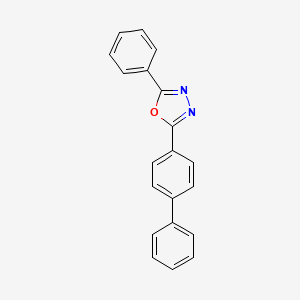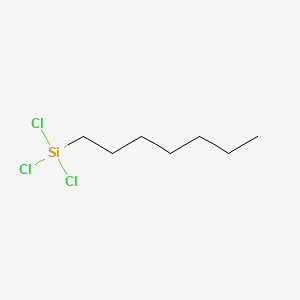
Chloromethyl phenyl sulfide
Overview
Description
Chloromethyl phenyl sulfide, also known as (Phenylthio)methyl chloride, is an organic compound with the molecular formula C7H7ClS. It is a colorless to pale yellow liquid with a distinct odor. This compound is primarily used as a reagent in organic synthesis, particularly in the thiomethylation of various substrates .
Mechanism of Action
Target of Action
Chloromethyl phenyl sulfide is primarily used as a reagent in organic synthesis . Its primary targets are O-silylated lactone and ester enolates, which are involved in the synthesis of α-methylene lactones and esters .
Mode of Action
The interaction of this compound with its targets involves a process known as thiomethylation . This process is characterized by the addition of a sulfur-containing methyl group (from the this compound) to the O-silylated lactone and ester enolates .
Biochemical Pathways
The biochemical pathway affected by this compound is the synthesis pathway of α-methylene lactones and esters . By thiomethylating the O-silylated lactone and ester enolates, this compound facilitates the formation of these compounds .
Result of Action
The result of this compound’s action is the high-yield production of α-methylene lactones and esters . These compounds have various applications in organic chemistry and pharmaceutical synthesis .
Biochemical Analysis
Biochemical Properties
It is known to be a reagent for the high-yield thiomethylation of O-silylated lactone and ester enolates This suggests that it may interact with certain enzymes or proteins involved in these biochemical reactions
Molecular Mechanism
It is known to be involved in the synthesis of α-methylene lactones and esters , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not clear
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethyl phenyl sulfide can be synthesized through the reaction of thiophenol with paraformaldehyde in the presence of concentrated hydrochloric acid. The reaction is typically carried out in toluene as a solvent. The mixture is heated to 50°C, and the thiophenol solution is added dropwise over an hour. After stirring at 50°C for an additional hour and then at room temperature for three hours, the organic phase is separated and purified by fractional distillation under reduced pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the efficient separation and purification of the product .
Chemical Reactions Analysis
Types of Reactions: Chloromethyl phenyl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols.
Reduction: It can be reduced to form the corresponding thiol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include permonophthalic acid and hydrogen peroxide.
Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted phenyl sulfides.
Reduction: Thiophenol derivatives
Scientific Research Applications
Chloromethyl phenyl sulfide has several applications in scientific research:
Chemistry: It is used as a reagent for thiomethylation in the synthesis of α-methylene lactones and esters.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of intermediates.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Chloromethyl methyl sulfide: Similar structure but with a methyl group instead of a phenyl group.
Phenyl methyl sulfide: Lacks the chloromethyl group.
Chloromethyl ethyl sulfide: Contains an ethyl group instead of a phenyl group.
Uniqueness: Chloromethyl phenyl sulfide is unique due to its combination of a chloromethyl group and a phenyl group, which provides distinct reactivity and versatility in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable reagent in various fields .
Properties
IUPAC Name |
chloromethylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSMWLJPWFSMCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40222385 | |
| Record name | Chloromethyl phenyl sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40222385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7205-91-6 | |
| Record name | [(Chloromethyl)thio]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7205-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloromethyl phenyl sulphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloromethyl phenyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203003 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chloromethyl phenyl sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40222385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethyl phenyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chloromethyl phenyl sulfide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF6BSS54L2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for Chloromethyl phenyl sulfide?
A1: this compound has the molecular formula C7H7ClS and a molecular weight of 158.65 g/mol. [] While the provided abstracts do not contain specific spectroscopic data, its structure can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).
Q2: How is this compound synthesized?
A2: Several methods exist for its preparation. Two common approaches are:
- Reaction of Thioanisole with Sulfuryl Chloride: This method is convenient and widely used. []
- Reaction of Thiophenol with Bromochloromethane: This reaction can be carried out using either 1,8-Diazabicyclo[5.4.0]undec-7-ene or an alkali metal hydroxide as a base. [, ]
Q3: What are the common applications of this compound in organic synthesis?
A3: this compound acts as a reactive electrophile, making it useful in reactions with various nucleophiles. [] It serves as an effective:
- α-methylenating agent []
- Acyl carbanion equivalent []
- Precursor to phenylthiocarbene, phenylthiomethyl carbanion, and halomethyl phenyl sulfoxide []
Q4: Are there any studies on the stability of this compound?
A4: Yes, this compound can decompose over time. It is recommended to use freshly prepared or distilled material for optimal results. Storage at 0–5 °C can minimize decomposition, but polymerization can occur even at these temperatures. []
Q5: How does this compound participate in cyclopropanation reactions?
A5: While this compound itself might not directly participate in cyclopropanation, it can be converted to Chlorofluoromethyl phenyl sulfide through a reaction with Selectfluor™. This fluorinated derivative is then utilized in synthesizing monofluorocyclopropanes from alkenes, offering a method that avoids using freons. []
Q6: Has this compound been used in studying nucleophilic participation in solvolysis reactions?
A6: Yes, researchers have investigated the solvolysis of this compound and its p-chloro-derivative in various hydroxylic solvents. The studies aimed to understand the reaction mechanism and the role of solvent nucleophilicity and ionizing power. []
Q7: Can this compound be used to synthesize other organophosphorus compounds?
A7: Yes, this compound reacts with (O-ethyl)diphenylphosphinite in an Arbuzov reaction to produce Diphenyl(phenylthiomethyl)phosphine Oxide. This compound serves as an acyl anion equivalent in synthesizing vinyl sulfides. []
Q8: What are the safety considerations when handling this compound?
A8: this compound has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. [] Always wear appropriate personal protective equipment to minimize exposure risks.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

